6-cyclopentylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Cyclopentylpyrimidine-2,4(1H,3H)-dione (6CP) is a heterocyclic compound that is a part of the pyrimidine family. It is a cyclic amine that is composed of six carbon atoms, four nitrogen atoms, and two oxygen atoms. 6CP is a versatile compound and has been used in a number of different applications, including synthetic organic chemistry, drug discovery, and as a reagent in biochemistry.
Scientific Research Applications
Synthesis and Chemical Reactions
- The reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones has been studied, leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones, showcasing the potential for creating novel heterocyclic compounds through cyclization reactions (Tsupak et al., 2003).
- Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been efficiently synthesized, highlighting the structural, spectral, and computational exploration of these compounds, indicating their utility in further chemical studies (Ashraf et al., 2019).
Antitumor Activity
- The antitumor activity of specific pyrimidine derivatives and their metal complexes on K562 and Jurkat cell lines has been demonstrated, suggesting the potential of these compounds in cancer research (Shabani et al., 2009).
Herbicidal Activities
- Synthesis and preliminary bioassay tests of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds have shown good herbicidal activities against Brassica napus, indicating their potential use in agricultural applications (Huazheng, 2013).
Drug Discovery and Optical Applications
- An experimental and computational study on pyrimidine-based bis-uracil derivatives has highlighted their potential as efficient candidates for optical, nonlinear optical (NLO), and drug discovery applications, demonstrating their broad utility in both pharmaceutical and materials science fields (Mohan et al., 2020).
Antioxidant Activity
- The antioxidant activity of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione has been synthesized and tested, showing the significance of structural variations in the thioether fragment for antiradical activity, which is crucial for developing novel antioxidants (Kononevich et al., 2014).
properties
IUPAC Name |
6-cyclopentyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-5-7(10-9(13)11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKRZAPKQJWRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopentylpyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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